molecular formula C22H25FN6O B2783338 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one CAS No. 1049480-38-7

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one

Cat. No.: B2783338
CAS No.: 1049480-38-7
M. Wt: 408.481
InChI Key: SWKJNMNFGXSORQ-UHFFFAOYSA-N
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Description

1-(4-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one is a synthetic organic compound featuring a piperazine core linked to a 4-phenylbutan-1-one moiety and a 1-(4-fluorophenyl)-1H-tetrazol-5-ylmethyl substituent. The tetrazole ring, a nitrogen-rich heterocycle, is known for enhancing metabolic stability and bioavailability in medicinal chemistry . The 4-fluorophenyl group contributes to lipophilicity and may influence receptor binding interactions, while the butanone chain provides structural flexibility.

Properties

IUPAC Name

1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O/c23-19-9-11-20(12-10-19)29-21(24-25-26-29)17-27-13-15-28(16-14-27)22(30)8-4-7-18-5-2-1-3-6-18/h1-3,5-6,9-12H,4,7-8,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKJNMNFGXSORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Tetrazole Ring Formation: : The tetrazole ring is formed through a [3+2] cycloaddition reaction between an azide and a nitrile group.

  • Piperazine Ring Construction: : Piperazine is introduced via nucleophilic substitution or reductive amination.

  • Fluorophenyl Attachment: : The 4-fluorophenyl group is added through a Friedel-Crafts acylation or a Suzuki coupling reaction.

  • Final Assembly: : The compound is finalized by linking these fragments under specific conditions, such as heating with appropriate catalysts.

Industrial Production Methods

  • Scale-Up Reactions: : Similar synthetic steps, optimized for large-scale production, involving automated reactors and continuous flow systems for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative reactions at the phenyl and piperazine rings.

  • Reduction: : Reduction can occur at various points, particularly at the ketone group to form secondary alcohols.

  • Substitution: : The piperazine ring allows for nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Use of KMnO₄ or CrO₃ under acidic conditions.

  • Reduction: : Use of NaBH₄ or LiAlH₄ under anhydrous conditions.

  • Substitution: : Use of alkyl halides or acid chlorides in basic conditions.

Major Products

  • Products formed include alcohols, amines, and substituted derivatives that retain the core structure.

Scientific Research Applications

Chemistry

  • Utilized in developing novel pharmaceuticals due to its versatile functional groups.

Biology

  • Studied for its potential interactions with biological targets, such as receptors and enzymes.

Medicine

  • Investigated as a potential therapeutic agent in treating neurological disorders due to its unique pharmacological profile.

Industry

  • Used as an intermediate in the synthesis of more complex organic compounds and materials.

Mechanism of Action

Effect Mechanism

  • The compound interacts with specific molecular targets, possibly receptors or enzymes, modulating their activity.

Molecular Targets and Pathways

  • Likely targets include G-protein coupled receptors or ion channels, influencing signal transduction pathways.

Comparison with Similar Compounds

Tetrazole-Containing Piperazine Derivatives

Compounds in (e.g., 7p , 7q , 7r ) share a piperazine-tetrazole backbone but differ in substituents:

  • 7p: 1-(4-(Phenylsulfonyl)piperazin-1-yl)-2-((1-(4-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)ethanone Replaces the target’s 4-fluorophenyltetrazole with a 4-(trifluoromethyl)phenyl group. Features a sulfonylpiperazine instead of a methyl-linked piperazine. Higher molecular weight (513.10 g/mol) due to the trifluoromethyl and sulfonyl groups .
  • 7q: 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)ethanone Introduces a methoxy group on the sulfonylphenyl ring, enhancing polarity but reducing lipophilicity compared to the target’s fluorophenyl group .

Piperazine-Linked Butanone Derivatives

  • MK45 (RTC6) (): 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one
    • Replaces the tetrazole-fluorophenyl moiety with a thiophene and chlorotrifluoromethylpyridine group.
    • The thiophene may enhance π-π stacking interactions, while the pyridine contributes to basicity .

Fluorophenyl-Modified Analogs

  • 1-{1-(4-Fluorobenzyl)-1H-tetrazol-5-ylmethyl}-4-methylpiperazine (): Shares the 4-fluorobenzyltetrazole group but substitutes the butanone chain with a methylphenyl group. The methylpiperazine moiety may reduce steric hindrance compared to the target’s unmodified piperazine .

Physicochemical Properties

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituent Features
Target Compound C₂₂H₂₄FN₅O 409.46 Not reported Not reported 4-Fluorophenyltetrazole, butanone
7p C₂₀H₁₇F₃N₆O₃S 513.10 175–177 85.1 Trifluoromethylphenyltetrazole, sulfonylpiperazine
7q C₂₁H₁₉F₃N₆O₄S 543.11 175–177 85.3 Methoxyphenylsulfonyl, trifluoromethylphenyltetrazole
MK45 (RTC6) C₁₈H₂₀ClF₃N₄OS 432.89 Not reported Not reported Thiophene, chlorotrifluoromethylpyridine
Compound C₂₂H₂₄FN₅ 385.46 Not reported Not reported 4-Fluorobenzyltetrazole, methylpiperazine

Key Observations:

Substituent Impact on Melting Points :

  • Sulfonyl-containing analogs (e.g., 7p , 7q ) exhibit higher melting points (154–177°C) due to increased polarity and hydrogen-bonding capacity . The target compound’s methyl-linked piperazine may lower its melting point relative to sulfonyl derivatives.

Molecular Weight and Lipophilicity :

  • The trifluoromethyl group in 7p increases molecular weight and lipophilicity (logP ~3.5 estimated) compared to the target’s fluorophenyl group (logP ~2.8).

Synthetic Yields :

  • Yields for tetrazole-piperazine analogs range from 83–88% in , suggesting robust synthetic routes for such scaffolds .

Functional Group Analysis

  • Tetrazole vs. Thiophene (MK45) :
    • Tetrazoles offer metabolic resistance and hydrogen-bonding capabilities, whereas thiophenes (in MK45) prioritize aromatic interactions .
  • Fluorophenyl vs. Trifluoromethylphenyl :
    • The 4-fluorophenyl group in the target compound balances lipophilicity and electronic effects, while trifluoromethyl groups (e.g., 7p ) enhance electron-withdrawing properties and steric bulk .

Research Findings and Implications

  • Synthetic Feasibility : Piperazine-tetrazole hybrids are consistently synthesized in high yields (≥85%) via nucleophilic substitution or coupling reactions, as demonstrated in and .
  • Pharmacological Potential: While biological data for the target compound are absent, analogs in and highlight the importance of substituent tailoring for optimizing drug-like properties .

Biological Activity

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one is a synthetic compound characterized by the presence of a tetrazole ring and a piperazine moiety. This unique structure suggests potential biological activity, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound's IUPAC name is 1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]butan-1-one. The synthesis typically involves several steps:

  • Formation of the Tetrazole Ring : Reacting 4-fluorobenzyl chloride with sodium azide in the presence of a copper catalyst.
  • Piperazine Derivative Formation : Introducing the piperazine ring through a reaction with the tetrazole derivative.
  • Final Coupling : Coupling the piperazine derivative with butanone using EDCI as a coupling agent under basic conditions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The fluorophenyl group enhances binding affinity, while the tetrazole ring contributes to stability and bioavailability .

Antimicrobial and Antimelanogenic Effects

Recent studies have highlighted the potential of compounds containing a piperazine and tetrazole framework as effective inhibitors of tyrosinase, an enzyme involved in melanin production. For instance, derivatives related to 4-(4-fluorobenzyl)piperazine demonstrated significant inhibition against Agaricus bisporus tyrosinase (AbTYR), with IC50 values indicating competitive inhibition . The most promising compounds showed over 100-fold improved activity compared to standard inhibitors like kojic acid.

Cytotoxicity Studies

In vitro studies on B16F10 melanoma cells revealed that certain derivatives exerted antimelanogenic effects without causing cytotoxicity, suggesting their potential for therapeutic applications in skin-related disorders . The absence of cytotoxic effects at effective concentrations indicates a favorable safety profile for further development.

Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameStructureIC50 (μM)Notes
Kojic AcidN/A17.76Standard inhibitor for comparison
Compound 26N/A0.18Competitive inhibitor with no cytotoxicity
Compound 23N/AVariableEffective but less potent than Compound 26

Study on Tyrosinase Inhibition

A detailed kinetic study evaluated the inhibitory effects of various derivatives on diphenolase activity using increasing concentrations of L-DOPA as substrate. The results indicated that compounds derived from the piperazine framework effectively inhibited enzyme activity, confirming their potential as therapeutic agents in hyperpigmentation disorders .

Q & A

Q. Optimization Strategies :

  • Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading) and identify optimal yields .
  • Employ HPLC monitoring to track intermediate purity and minimize side reactions .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how are spectral contradictions resolved?

Basic Research Question
Methodological Answer:

  • 1H/13C NMR : Resolve substituent positions on the tetrazole and piperazine rings. For example, the methylene bridge (-CH₂-) between tetrazole and piperazine appears as a singlet at δ 3.8–4.2 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₂₂H₂₄FN₅O requires m/z 405.196) and detect isotopic patterns for fluorine .
  • X-ray Crystallography : Resolve contradictions in stereochemistry or bond geometry by determining crystal structure .

Q. Contradiction Resolution :

  • If NMR signals overlap, use 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously .
  • Cross-validate with FT-IR to confirm carbonyl (C=O) stretching at ~1700 cm⁻¹ .

What computational approaches are recommended to model the three-dimensional conformation and intermolecular interactions of this compound with biological targets?

Advanced Research Question
Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to optimize geometry and calculate electrostatic potential surfaces .
  • Molecular Docking : Simulate binding modes with targets (e.g., kinases) using AutoDock Vina. Focus on the tetrazole’s hydrogen-bonding capacity and the fluorophenyl group’s hydrophobic interactions .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .

Q. Validation :

  • Compare computed binding energies with experimental IC₅₀ values from enzyme inhibition assays .

How does the electronic configuration of the fluorophenyl-tetrazole moiety influence the compound's binding affinity in enzyme inhibition studies?

Advanced Research Question
Methodological Answer:

  • Electron-Withdrawing Effects : The fluorine atom on the phenyl ring increases tetrazole acidity (pKa ~4.5), enhancing hydrogen-bond donation to catalytic residues (e.g., in CYP450 enzymes) .
  • π-π Stacking : The tetrazole’s aromaticity facilitates interactions with tyrosine/phenylalanine residues in binding pockets .

Q. Structure-Activity Relationship (SAR) :

  • Replace the 4-fluorophenyl group with chlorophenyl or methoxyphenyl to assess electronic effects on potency .

What strategies should be employed to investigate metabolic stability and in vivo pharmacokinetics of this compound while addressing interspecies variability?

Advanced Research Question
Methodological Answer:

  • In Vitro Metabolism :
    • Use liver microsomes (human vs. rodent) to identify major metabolites via LC-MS/MS. Monitor demethylation or hydroxylation at the piperazine or butanone groups .
  • Pharmacokinetic Profiling :
    • Conduct radiolabeled studies (e.g., ¹⁴C at the carbonyl group) to track absorption/distribution in rodent models .
  • Interspecies Scaling :
    • Apply allometric scaling to adjust dose predictions between species, accounting for differences in CYP450 isoform expression .

What are the key considerations in designing stability studies under various pH and temperature conditions for this compound?

Basic Research Question
Methodological Answer:

  • Forced Degradation Studies :
    • Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 48 hours. Monitor degradation products via HPLC .
  • Thermal Stability :
    • Use accelerated stability testing (40°C/75% RH) over 1–3 months. Apply the Arrhenius equation to predict shelf life at 25°C .
  • Light Sensitivity :
    • Conduct ICH Q1B photostability testing under UV/visible light to assess isomerization risks (e.g., Z/E isomerism in butanone) .

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